molecular formula C9H9F3O B155971 1-[4-(Trifluoromethyl)phenyl]ethanol CAS No. 1737-26-4

1-[4-(Trifluoromethyl)phenyl]ethanol

Cat. No.: B155971
CAS No.: 1737-26-4
M. Wt: 190.16 g/mol
InChI Key: YMXIDIAEXNLCFT-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]ethanol is a chemical compound with the molecular formula C9H9F3O. It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to a phenyl ring substituted with a trifluoromethyl group. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[4-(Trifluoromethyl)phenyl]ethanol can be synthesized through several methods. One common approach is the asymmetric reduction of 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This biocatalytic process involves the use of a polar organic solvent-aqueous medium to enhance the solubility of the substrate and improve the reaction efficiency. Under optimized conditions, this method can achieve a high yield and enantiomeric excess .

Another method involves the kinetic resolution of racemic this compound using lipase-catalyzed transesterification in organic solvents. This process utilizes lipase PS from Pseudomonas cepacia as the biological catalyst and vinyl acetate as the acyl donor in isooctane. The reaction conditions, such as temperature, enzyme dosage, and substrate ratio, are optimized to achieve high enantiomeric excess and conversion .

Industrial Production Methods

Industrial production of this compound typically involves large-scale biocatalytic processes due to their efficiency and selectivity. The use of recombinant whole-cell catalysis in a polar organic solvent-aqueous system is a scalable method that can be applied in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-(trifluoromethyl)acetophenone.

    Reduction: The compound can be reduced to form the corresponding alkane, 1-[4-(trifluoromethyl)phenyl]ethane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) can be used for substitution reactions.

Major Products

    Oxidation: 4-(Trifluoromethyl)acetophenone

    Reduction: 1-[4-(Trifluoromethyl)phenyl]ethane

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-[4-(Trifluoromethyl)phenyl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. In biocatalytic processes, the compound acts as a substrate for enzymes such as lipases and reductases. The enzymes catalyze the conversion of the compound into its desired products through specific reaction pathways. For example, in the asymmetric reduction of 4-(trifluoromethyl)acetophenone, the enzyme catalyzes the transfer of hydrogen atoms to the carbonyl group, resulting in the formation of this compound .

Comparison with Similar Compounds

1-[4-(Trifluoromethyl)phenyl]ethanol can be compared with other similar compounds, such as:

    1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: This compound has two trifluoromethyl groups on the phenyl ring, which can result in different chemical and physical properties.

    1-[4-(Trifluoromethyl)phenyl]ethane: This compound lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    4-(Trifluoromethyl)acetophenone: This compound has a carbonyl group instead of a hydroxyl group, which affects its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which combines the properties of a secondary alcohol with the electron-withdrawing effects of the trifluoromethyl group. This combination makes it a valuable intermediate in various synthetic and industrial processes .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXIDIAEXNLCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938423
Record name 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol
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Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1737-26-4
Record name α-Methyl-4-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1737-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(Trifluoromethyl)phenyl)ethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(trifluoromethyl)phenyl]ethan-1-ol
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Synthesis routes and methods

Procedure details

Magnesium (3.71 g/0.153 mol) was placed into a flask of the egg-plant type, followed by the replacement of air by nitrogen and addition of 30 ml of ether. While gently stirring the mixture, a solution of methyl iodide (24.4 g/0.172 mol) in ether (20 ml) was slowly added dropwise to the mixture, and the resulting mixture was refluxed with heating for 30 minutes. The mixture was cooled to room temperature, and a solution of 4-trifluoromethylbenzaldehyde (25.1 g/0.144 mole) in ether (20 ml) was slowly added dropwise to the mixture. The mixture was refluxed with heating for 2 hours, 30 ml of water was added dropwise to the mixture with ice cooling, and hydrochloric acid (2N) was further added until the aqueous layer became transparent. The aqueous layer was separated from an ethereal layer, the aqueous layer was subjected to extraction with ether, and the ethereal layers were combined, and the combined layer was washed with an aqueous solution of common salt three times. After removal of ether, the layer was distilled at a reduced pressure, giving 1-(1-hydroxylethyl)-4-trifluoromethylbenzene [compound (I)] represented by the formula CF3C6H4CH(OH) CH3, b.p. 53°~55° C. (50.5 Pa), colorless transparent liquid, yield 98.3%.
Quantity
3.71 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
25.1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is there interest in developing biocatalytic methods for producing (R)-1-[4-(Trifluoromethyl)phenyl]ethanol?

A1: (R)-1-[4-(Trifluoromethyl)phenyl]ethanol is a crucial chiral building block for synthesizing a chemokine CCR5 antagonist. [] Traditional chemical synthesis often leads to racemic mixtures, requiring further separation steps to obtain the desired enantiomer. Biocatalytic methods, utilizing enzymes, offer a greener and more efficient alternative for producing enantiomerically pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol. []

Q2: What challenges arise when using biocatalysis to produce (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, and how does the research address these?

A2: One major challenge is the poor solubility of the substrate, 4-(trifluoromethyl)acetophenone, in the aqueous environments typically used for biocatalysis. [] The research demonstrates that using a polar organic solvent-aqueous medium, specifically isopropanol-aqueous, significantly enhances substrate solubility and improves the efficiency of the biocatalytic process. [] This approach led to a higher yield (99.1% compared to 62.5% in buffer alone) and a significantly reduced reaction time. []

Q3: Beyond isopropanol, what other strategies are being explored to improve biocatalytic production of chiral alcohols like (R)-1-[4-(Trifluoromethyl)phenyl]ethanol?

A3: Recent research investigates the use of biocompatible Deep Eutectic Solvents (DES) and Natural Deep Eutectic Solvents (NADES) as co-solvents in biocatalytic systems. [] These solvents offer tunable properties that can improve substrate solubility, enzyme stability, and reaction efficiency. [] Exploring these novel solvent systems holds promise for developing even more efficient and environmentally friendly biocatalytic processes for chiral alcohol production.

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